N-butyl-4-(propan-2-yl)benzamide

Description

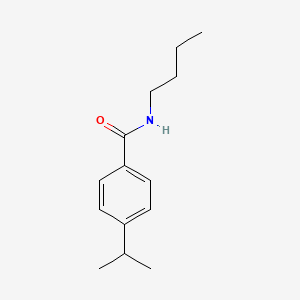

N-Butyl-4-(propan-2-yl)benzamide is a benzamide derivative featuring a butyl group attached to the amide nitrogen and an isopropyl (propan-2-yl) substituent at the para position of the benzene ring. For instance, N-butyl-4-tert-butylbenzamide (C₁₅H₂₃NO, molecular weight 233.355 g/mol) shares a similar backbone but substitutes the isopropyl group with a bulkier tert-butyl moiety . The isopropyl group in the target compound likely enhances lipophilicity compared to polar substituents like nitro or bromo groups observed in other analogs .

Properties

CAS No. |

5436-68-0 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-butyl-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-4-5-10-15-14(16)13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) |

InChI Key |

LPZFWDIKAGQWDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(propan-2-yl)benzamide typically involves the condensation of 4-(propan-2-yl)benzoic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

N-butyl-4-(propan-2-yl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-4-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Findings :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase the benzene ring's electrophilicity, contrasting with the electron-donating isopropyl group.

- Crystallography : The nitro-substituted analog in exhibits two molecules per asymmetric unit, suggesting distinct packing behaviors compared to alkyl-substituted benzamides.

Variations in the N-Alkyl Chain

The nitrogen-attached alkyl chain modulates solubility and steric interactions:

Key Findings :

- Chain Length : Butyl chains (as in the target compound) offer a balance between hydrophobicity and flexibility, whereas shorter chains (e.g., isopropyl in ) may reduce binding affinity.

- Chirality : The fluorobenzyl-methyl analog in demonstrates high enantiomeric excess (96% ee), highlighting the role of stereochemistry in bioactive benzamides.

Functional Group Additions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.